(R)-(+)-N,N-Dimethyl-1-ferrocenylethylamine, 97%
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Overview
Description
This would involve providing a brief overview of the compound, including its chemical formula, molecular weight, and any known uses or applications.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including any known reactions it undergoes and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability under various conditions.Scientific Research Applications
Asymmetric Synthesis Catalysis : This compound has been used as a chiral ligand in the synthesis of other chiral ferrocenylphosphines. These are significant in transition metal complex catalyzed asymmetric reactions, contributing to the development of various pharmaceutical and agrochemical products (Hayashi et al., 1980).
Chiral C(2)-Symmetric Bisferrocenyldiamines Synthesis : The compound plays a role in the synthesis of chiral C(2)-symmetrical bisferrocenyl diamines, which are used in catalytic activities such as asymmetric cyclopropanation of olefins, displaying high enantioselectivity (Song et al., 1999).
Optically Active Cyclopalladated Compounds : It's utilized in the preparation of optically active cyclopalladated compounds containing ferrocenyl units. These compounds have potential applications in molecular recognition and catalysis (López et al., 1996).
Chiral Auxiliaries in Asymmetric Synthesis : This compound is used as a chiral auxiliary in the enantioselective addition of dialkylzincs to aldehydes, which is crucial in producing optically active secondary alcohols (Watanabe et al., 1991).
Preparation of Chiral Ferrocenylphosphanes : It is instrumental in synthesizing planar-chiral ferrocenylphosphanes, which are used in various asymmetric catalytic processes (Pandey et al., 2017).
P-Chiral Ferrocenephospholanes Synthesis : The compound is a starting material for P-chiral ferrocenephospholanes, which are useful in the asymmetric hydrogenation of olefins (Gschwend et al., 2009).
Safety And Hazards
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Future Directions
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properties
InChI |
InChI=1S/C9H14N.C5H5.Fe/c1-8(10(2)3)9-6-4-5-7-9;1-2-4-5-3-1;/h4-8H,1-3H3;1-5H;/t8-;;/m1../s1 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOLNZQTVMCEOI-YCBDHFTFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C[CH]1)N(C)C.C1=C[CH]C=C1.[Fe] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C[CH]1)N(C)C.C1=C[CH]C=C1.[Fe] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FeN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-N,N-Dimethyl-1-ferrocenylethylamine, 97% |
Citations
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